molecular formula C9H14N4O2 B11778329 6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11778329
M. Wt: 210.23 g/mol
InChI Key: ILDJXKYOVMPCAW-UHFFFAOYSA-N
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Description

6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction typically employs a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within a short reaction time of 5 to 10 minutes, with yields often exceeding 80% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of non-hazardous reagents like COMU suggest that scalable and environmentally friendly methods could be developed based on the laboratory synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group, in particular, may confer unique steric and electronic effects, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O2/c1-12-7(10)6(11-5-3-4-5)8(14)13(2)9(12)15/h5,11H,3-4,10H2,1-2H3

InChI Key

ILDJXKYOVMPCAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC2CC2)N

Origin of Product

United States

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